
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic organic compound featuring a pyrrole ring. Pyrroles are known for their biological and chemical significance, often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters. This method ensures high yield and consistency, making it suitable for large-scale applications .
化学反应分析
Types of Reactions: 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled temperature and pH conditions
Major Products:
科学研究应用
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are ongoing .
相似化合物的比较
- 1-(1H-pyrrol-2-yl)ethanone
- 2,5-Dimethylpyrrole
- 1-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone
Comparison: Compared to these similar compounds, 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone exhibits unique properties due to its specific substituents.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(5-methyl-2-propyl-2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-4-5-10-7-6-8(2)11(10)9(3)12/h6,10H,4-5,7H2,1-3H3 |
InChI 键 |
RVVKVGLQMPKXEA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC=C(N1C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)

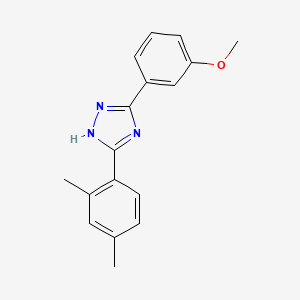
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
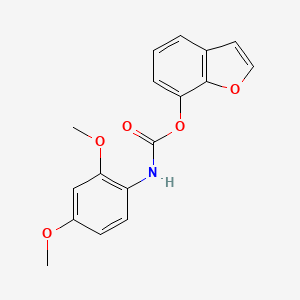
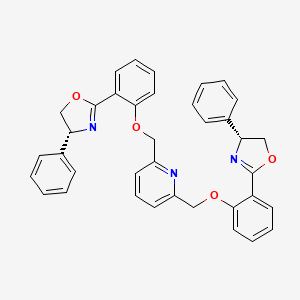
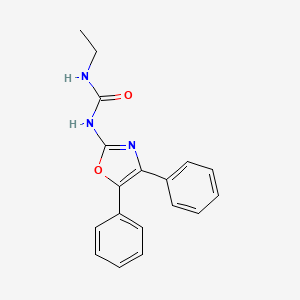
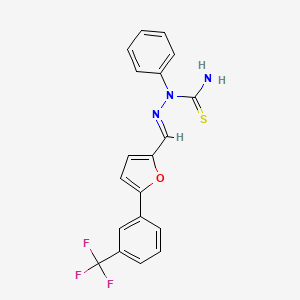
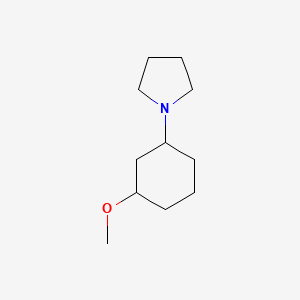
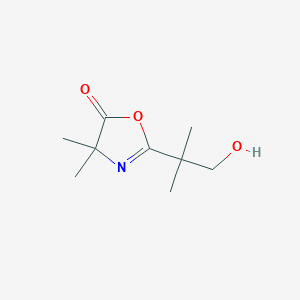
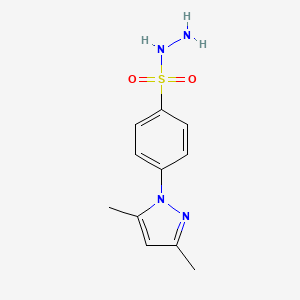
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)
